3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one
Description
Molecular Formula: C₁₀H₁₆N₄O Molecular Weight: 208.26 g/mol CAS No.: 1339012-03-1 Structural Features:
Properties
IUPAC Name |
3-amino-1-[(1-methylimidazol-2-yl)methyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-4-12-9(13)7-14-5-2-3-8(11)10(14)15/h4,6,8H,2-3,5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBBXOKHQGJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction, where the imidazole derivative reacts with a suitable leaving group on the piperidinone core.
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazole ring or the piperidinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the imidazole or piperidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Potential Therapeutic Uses:
Preliminary studies indicate that 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one may exhibit anti-inflammatory and anti-cancer properties. The imidazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Mechanism of Action:
The compound's ability to modulate biological activity suggests it may inhibit specific molecular pathways associated with inflammation and cancer. Interaction studies have shown selective binding to certain receptors, which could lead to therapeutic applications in treating conditions related to these pathways.
Research Applications
-
Drug Discovery:
- The unique structure of this compound makes it a candidate for further exploration in drug discovery programs targeting inflammatory diseases and cancer.
- Techniques such as molecular docking simulations , surface plasmon resonance (SPR) , and isothermal titration calorimetry (ITC) are used to study its binding affinity with various biological targets.
-
Synthetic Chemistry:
- The synthesis involves multi-step organic reactions, where conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Case Study 1: Anti-inflammatory Activity
A study investigated the compound's effects on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of this compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Testing
Research involving various cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one | Contains a pyrazole instead of an imidazole | Different biological activity profile |
| 4-amino-piperidine derivatives | Similar piperidine backbone but lacks imidazole | Varying substituents lead to different properties |
| 3-(substituted phenyl)-piperidinones | Piperidine ring with phenyl substitutions | Different electronic properties affecting reactivity |
Mechanism of Action
The mechanism of action of 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes or receptors, modulating their activity. The piperidinone core may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Findings :
Ring Saturation :
- The 1,2-dihydropyridin-2-one analog (CAS 2137855-73-1) has a partially unsaturated ring, which may confer greater conformational rigidity compared to the fully saturated piperidin-2-one core. This could influence binding to flat enzymatic pockets (e.g., kinases) .
The imidazolemethyl group in the target compound provides a hydrogen-bond donor/acceptor site, critical for interactions with biological targets like histamine receptors or cytochrome P450 enzymes .
Synthetic Complexity :
- Compounds with benzimidazole cores (e.g., CAS-related C₁₉H₂₀ClN₃O) require multi-step synthesis, including cyclization and halogenation, making them less accessible than the target compound .
Biological Activity
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one (CAS No. 1339012-03-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.
The compound has the following chemical structure and properties:
- Molecular Formula : C10H16N4O
- Molecular Weight : 208.26 g/mol
- CAS Number : 1339012-03-1
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various piperidine derivatives, including this compound. The compound's activity against Gram-positive and Gram-negative bacteria has been explored.
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
These findings indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating infections caused by resistant strains .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Studies have reported that certain derivatives of piperidine can inhibit fungal growth effectively.
| Fungi Tested | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Aspergillus niger | 0.020 |
These results suggest that the compound could be a potential candidate for antifungal therapies, especially in immunocompromised patients .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231).
Key Findings :
- Apoptosis Induction : The compound enhanced caspase-3 activity by approximately 1.5 times at a concentration of 10 μM.
- Cell Cycle Arrest : It caused significant cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent.
| Concentration (μM) | Caspase Activity (fold increase) | Cell Cycle Phase Arrested |
|---|---|---|
| 1 | 1.33 | G0/G1 |
| 10 | 1.57 | G0/G1 |
These results highlight the compound's ability to disrupt cellular processes in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies
Several case studies have documented the effects of compounds similar to this compound on various cancer types:
- Breast Cancer (MDA-MB-231) : Induced apoptosis and increased sensitivity to chemotherapy agents.
- Liver Cancer (HepG2) : Showed a reduction in cell viability at concentrations above 5 μM.
- Colorectal Cancer : Demonstrated inhibition of tumor growth in xenograft models.
These studies support the notion that this class of compounds may have broad applications in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
